

The Indole Nucleus: A Scaffold for Diverse Biological Activities - A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-1H-indole-6-carbonitrile

Cat. No.: B1291798

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole derivatives, with a particular focus on the influence of amino and cyano substitutions, drawing parallels to the core structure of **4-Amino-1H-indole-6-carbonitrile**. While direct, comprehensive SAR studies on **4-Amino-1H-indole-6-carbonitrile** are not extensively available in the public domain, this guide synthesizes data from a range of related indole derivatives to provide valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. This section provides a comparative summary of the antiproliferative, kinase inhibitory, and antimicrobial activities of various substituted indoles.

Antiproliferative Activity

Indole derivatives have demonstrated significant potential as anticancer agents. The introduction of different functional groups on the indole nucleus can drastically alter their cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various indole derivatives against different cancer cell lines.

Compound ID/Description	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
Indole-Aryl-Amides	[3]			
Compound 1	N-benzyltryptamine with (4-hydroxyphenyl)propanoyl cap	HT29	0.31	[3]
HeLa	25	[3]		
Compound 2	N-benzyltryptamine with (4-aminophenyl)acetyl cap	MCF7	0.81	[3]
PC3	2.13	[3]		
Compound 4	4-(aminomethyl)aniline and indolylacetic acid amide	HT29	0.96	[3]
HeLa	1.87	[3]		
MCF7	0.84	[3]		
Compound 5	4-(aminomethyl)aniline with 4-methylphenol group	HT29	2.61	[3]
PC3	0.39	[3]		
J6	0.37	[3]		

Passerini					
Reaction	[4]				
Products					
Compound 4f	2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate	HeLa	17.71	[4]	
MCF-7	19.92	[4]			
Indole-6-carboxylic acid derivatives	[5]				
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide	5-bromo, 2-carboxamide	A549	14.4	[5]	
Indole-6-carboxylic acid derivative	-	A549	45.5	[5]	
Indole-2-carboxamides	[6]				
Compound Va	R1=H, R2=Cl, X=NH	-	0.026-0.086 (GI50)	[6]	
Compound Ve	R1=CH2OH, R2=Cl, X=NH	-	0.044 (GI50)	[6]	
Compound Vf	R1=Ph, R2=Cl, X=NH	-	0.048 (GI50)	[6]	
Oxindole Derivatives	[7]				

Compound 4b	6-chloro-3-(2,4,6-trimethoxybenzylidene)	COLO-205	0.2	[7]
Compound 4e	5-methoxy-3-(2,4,6-trimethoxybenzylidene)	COLO-205	0.3	[7]

Kinase Inhibitory Activity

Kinases are crucial targets in cancer therapy, and numerous indole derivatives have been developed as kinase inhibitors. The substitutions on the indole ring play a pivotal role in determining their inhibitory potency and selectivity.

Compound ID/Description	Target Kinase	IC50 (nM)	Reference
Indole-2-carboxamides	[6]		
Compound Va	EGFR	71	[6]
BRAFV600E	67	[6]	
Compound Vg	BRAFV600E	83	[6]
Compound Vh	BRAFV600E	89	[6]
Oxindole Derivatives	[7]		
Compound 4b	CK1	1920 (µg/mL)	[7]
EGFR-TK	190 (µg/mL)	[7]	
Compound 4e	CK1	13080 (µg/mL)	[7]
EGFR-TK	401 (µg/mL)	[7]	
4-Amino-(1H)-pyrazole Derivatives (for comparison)	[8]		
Compound 3f	JAK1	3.4	[8]
JAK2	2.2	[8]	
JAK3	3.5	[8]	

Antimicrobial Activity

Indole derivatives also exhibit a broad spectrum of antimicrobial activities. The presence of specific substituents can enhance their efficacy against various bacterial and fungal strains.

Compound ID/Description	Substitution Pattern	Microorganism	MIC (µg/mL)	Reference
Indole Hydrazone Derivatives	[9]			
Compounds 1a-1j	Indole-3-aldehyde/5-bromoindole-3-aldehyde hydrazones	MRSA	6.25-100	[9]
S. aureus	6.25-100	[9]		
Indole Derivatives with 1,2,4-Triazole, 1,3,4-Thiadiazole	[10]			
General	Varied substitutions	S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei	3.125-50	[10]
Indole-3-aldehyde Hydrazone Derivatives	[11]			
Compound 8	-	MRSA	6.25	[11]
Compound 1	-	C. albicans	3.125	[11]
Compound 7	-	C. albicans	3.125	[11]
Compound 15	-	C. albicans	3.125	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the comparison of indole derivatives.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Indole derivative stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[\[12\]](#)
- Prepare serial dilutions of the indole derivatives in the complete culture medium.
- Remove the existing medium and add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[\[12\]](#)
- Incubate the plate for 48-72 hours.[\[12\]](#)
- Add 10-20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[12\]](#)[\[13\]](#)

- After incubation, add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[12\]](#)[\[13\]](#)
- Mix thoroughly by pipetting up and down.
- Measure the absorbance at 570 nm using a plate reader.[\[12\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of indole derivatives.

Materials:

- Recombinant kinase enzyme
- Kinase substrate
- ATP
- Kinase assay buffer
- Indole derivative stock solution (in DMSO)
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader (luminescence)

Procedure:

- Prepare serial dilutions of the indole derivatives in the kinase assay buffer.
- Add the diluted compounds to the wells of the assay plate.

- Add the kinase enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
- Indole derivative stock solution (in DMSO)
- 96-well microtiter plates
- Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland)

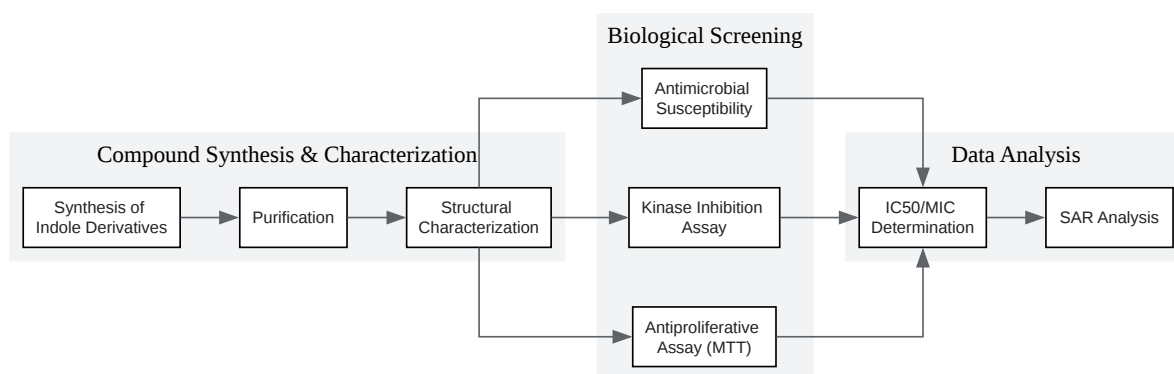
Procedure:

- Prepare serial two-fold dilutions of the indole derivatives in the appropriate broth in a 96-well plate.[\[10\]](#)[\[11\]](#)

- Prepare a standardized inoculum of the test microorganism in the same broth.
- Add an equal volume of the inoculum to each well containing the diluted compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

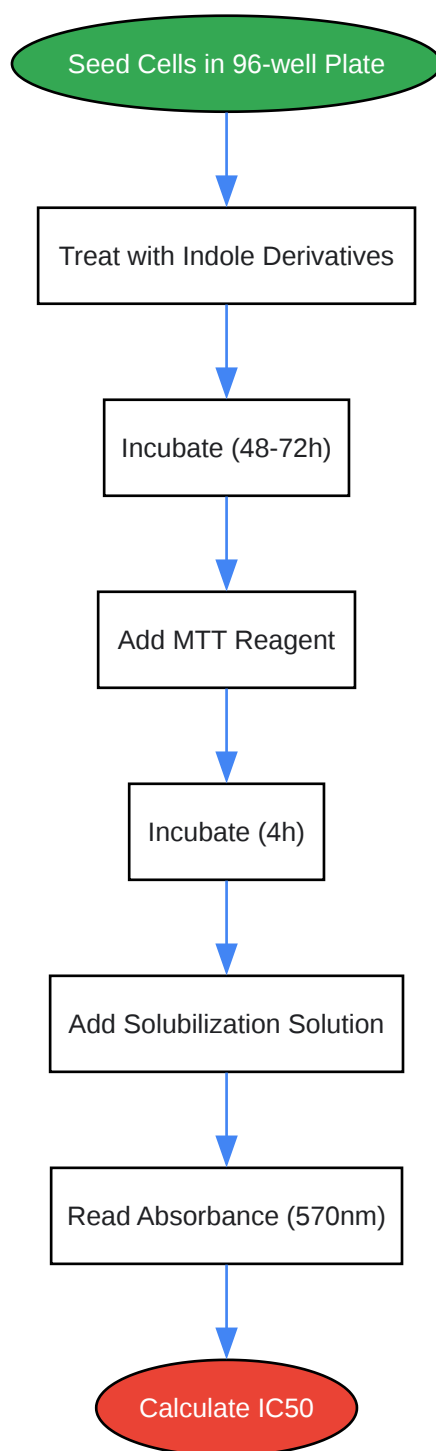
Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of indole derivatives.



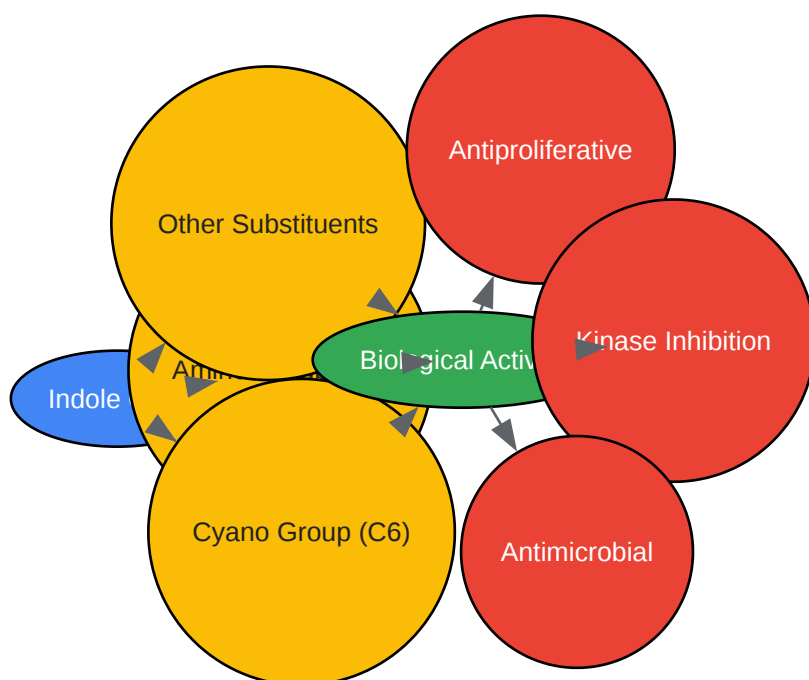
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Caption: General workflow for the synthesis and biological evaluation of indole derivatives.



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Caption: Step-by-step workflow of the MTT assay for determining cell viability.



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Caption: Conceptual diagram illustrating the structure-activity relationship of substituted indoles.

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